molecular formula C26H25N5O4S B11111611 N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N'-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N'-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11111611
M. Wt: 503.6 g/mol
InChI Key: PPGDRODPKLLVDC-OVVQPSECSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a pyrazole ring, a hydrazinecarbonyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate diketone with hydrazine to form the pyrazole ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of the Hydrazinecarbonyl Group: This step involves the reaction of the pyrazole derivative with a hydrazine derivative under controlled conditions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the hydrazinecarbonyl group, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidized Derivatives: These include various hydroxylated and ketone derivatives.

    Reduced Derivatives: These include hydrazine derivatives with reduced carbonyl groups.

    Substituted Derivatives: These include sulfonamide derivatives with various substituents on the benzene ring.

Scientific Research Applications

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Material Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase and tyrosine kinases, leading to anti-inflammatory and anticancer effects.

    Protein Interactions: It can bind to specific proteins, altering their function and leading to various biological effects.

    Pathway Modulation: The compound can modulate signaling pathways, including the MAPK and PI3K pathways, which are involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-(methyl)benzenesulfonamide
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-(ethyl)benzenesulfonamide
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-(propyl)benzenesulfonamide

Uniqueness

The uniqueness of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-N-({N’-[(E)-phenylmethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide lies in its specific structural features, including the presence of the hydrazinecarbonyl group and the phenylmethylidene moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C26H25N5O4S

Molecular Weight

503.6 g/mol

IUPAC Name

2-[benzenesulfonyl-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-N-[(E)-benzylideneamino]acetamide

InChI

InChI=1S/C26H25N5O4S/c1-20-25(26(33)31(29(20)2)22-14-8-4-9-15-22)30(36(34,35)23-16-10-5-11-17-23)19-24(32)28-27-18-21-12-6-3-7-13-21/h3-18H,19H2,1-2H3,(H,28,32)/b27-18+

InChI Key

PPGDRODPKLLVDC-OVVQPSECSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(CC(=O)N/N=C/C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(CC(=O)NN=CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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